methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
The compound methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a 1,2-benzothiazine 1,1-dioxide derivative characterized by a 4-phenyl group at position 4 and a 4-methylpiperidinyl-acetyl substituent at position 2. These compounds are notable for their diverse biological activities, including calpain inhibition, antimicrobial properties, and roles in crystal engineering due to their hydrogen-bonding motifs .
Properties
IUPAC Name |
methyl 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-17-12-14-25(15-13-17)21(27)16-26-23(24(28)31-2)22(18-8-4-3-5-9-18)19-10-6-7-11-20(19)32(26,29)30/h3-11,17H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPXVRLMNORQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitPI3Kδ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation.
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR signaling pathway. This pathway is critical for many aspects of cell growth and survival. Inhibition of PI3Kδ can lead to decreased cell proliferation and increased apoptosis, particularly in cells that are dependent on this pathway for survival.
Pharmacokinetics
They are metabolized in the liver, primarily by the cytochrome P450 system, and excreted in the urine and feces.
Result of Action
The inhibition of PI3Kδ by this compound can lead to decreased cell proliferation and increased apoptosis. This can result in the reduction of tumor growth in cancers that are dependent on the PI3K/AKT/mTOR pathway.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares a common 1,2-benzothiazine 1,1-dioxide core with the following analogs (Table 1):
Key Observations :
- Position 2 : The 4-methylpiperidinyl-acetyl group in the target compound introduces a bulky, nitrogen-containing substituent, which may enhance binding to neurological targets (e.g., ion channels or enzymes) compared to smaller alkyl/allyl groups .
- Position 4 : The phenyl group in the target compound replaces hydroxy or oxirane-methoxy groups, likely increasing lipophilicity and altering π-π stacking interactions in crystal packing .
Crystallographic Comparison :
Software and Methodological Consistency
All referenced studies employed SHELX programs (SHELXS97/SHELXL97) for structure solution and refinement, ensuring standardized crystallographic accuracy . Data collection utilized Bruker APEXII CCD detectors, with thermal parameters refined using riding models for H atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
